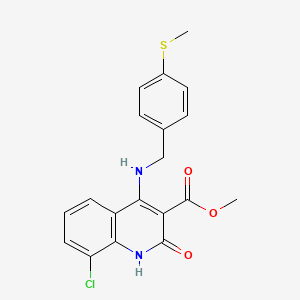![molecular formula C19H19FN4O4S B11269224 3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B11269224.png)
3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.
Fluorination and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid
- N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide
Uniqueness
3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H19FN4O4S |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H19FN4O4S/c1-3-28-15-8-6-13(7-9-15)24-29(26,27)18-11-17(22-23-18)19(25)21-14-5-4-12(2)16(20)10-14/h4-11,24H,3H2,1-2H3,(H,21,25)(H,22,23) |
InChI Key |
HRHAGIRIQVZMLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)NC3=CC(=C(C=C3)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Bromo-3-methylphenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11269142.png)
![N-(2,3-Dimethylphenyl)-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11269148.png)
![N-(2,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11269155.png)
![N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B11269157.png)
![2-{[7-(4-Ethoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}acetamide](/img/structure/B11269160.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B11269164.png)
![4-[(3-Methylbenzyl)sulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B11269169.png)
![3-(3-chlorobenzyl)-6-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B11269174.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,3-dimethoxybenzamide](/img/structure/B11269177.png)
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one](/img/structure/B11269185.png)
![2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B11269190.png)
![N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]-3-phenylpropanamide](/img/structure/B11269201.png)

![4-phenyl-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B11269210.png)
